molecular formula C12H20FNO4 B12103351 1-tert-butyl 4-methyl (3S)-3-fluoropiperidine-1,4-dicarboxylate

1-tert-butyl 4-methyl (3S)-3-fluoropiperidine-1,4-dicarboxylate

Cat. No.: B12103351
M. Wt: 261.29 g/mol
InChI Key: YUFJCQYJBJXLJH-YGPZHTELSA-N
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Description

1-tert-butyl 4-methyl (3S)-3-fluoropiperidine-1,4-dicarboxylate is a complex organic compound with the following chemical structure:

C30H49NO7\text{C}_{30}\text{H}_{49}\text{NO}_7 C30​H49​NO7​

This compound belongs to the class of piperidine derivatives and contains both ester and carboxylate functional groups. Its systematic name is (1S,3S)-3-[[4-Methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(2S,4S)-tetrahydro-4-(1-methylethyl)-5-oxo-2-furanyl]pentyl]carbamic acid tert-butyl ester .

Preparation Methods

The synthetic routes for 1-tert-butyl 4-methyl (3S)-3-fluoropiperidine-1,4-dicarboxylate involve multi-step processes. While specific methods may vary, here are the general steps:

  • Construction of the Piperidine Ring: : The piperidine ring can be synthesized using cyclization reactions. For example, a suitable precursor could undergo intramolecular cyclization to form the piperidine core.

  • Functional Group Installations: : The tert-butyl ester and fluoropiperidine functionalities are introduced through appropriate reactions. Protecting groups may be used to control regioselectivity during these steps.

  • Stereochemistry Control: : The stereochemistry at the 3-position (3S) is crucial. Chiral reagents or asymmetric synthesis methods are employed to achieve the desired stereochemistry.

  • Final Esterification: : The tert-butyl ester group is introduced using standard esterification conditions.

Chemical Reactions Analysis

1-tert-butyl 4-methyl (3S)-3-fluoropiperidine-1,4-dicarboxylate can undergo various chemical reactions:

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: Reduction of the carbonyl group can lead to the formation of the alcohol derivative.

    Substitution Reactions: The fluorine atom can participate in substitution reactions, such as nucleophilic fluorination or displacement reactions.

Common reagents and conditions depend on the specific transformation. Major products include the corresponding carboxylic acid, alcohol, or substituted derivatives.

Scientific Research Applications

1-tert-butyl 4-methyl (3S)-3-fluoropiperidine-1,4-dicarboxylate has diverse applications:

    Medicinal Chemistry: It may serve as a scaffold for designing novel drugs due to its unique structure.

    Biological Studies: Researchers explore its interactions with biological targets, such as receptors or enzymes.

    Industry: The compound could find use in fine chemicals synthesis or materials science.

Mechanism of Action

The exact mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets, affecting cellular processes or signaling pathways.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, further research could compare this compound with related piperidine derivatives, highlighting its distinct features.

Properties

Molecular Formula

C12H20FNO4

Molecular Weight

261.29 g/mol

IUPAC Name

1-O-tert-butyl 4-O-methyl (3S)-3-fluoropiperidine-1,4-dicarboxylate

InChI

InChI=1S/C12H20FNO4/c1-12(2,3)18-11(16)14-6-5-8(9(13)7-14)10(15)17-4/h8-9H,5-7H2,1-4H3/t8?,9-/m1/s1

InChI Key

YUFJCQYJBJXLJH-YGPZHTELSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC([C@@H](C1)F)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)F)C(=O)OC

Origin of Product

United States

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